molecular formula C7H5Br2NO B1427370 1-(3,5-Dibromopyridin-4-yl)ethanone CAS No. 870244-29-4

1-(3,5-Dibromopyridin-4-yl)ethanone

Cat. No. B1427370
M. Wt: 278.93 g/mol
InChI Key: APHIZDAWKCJKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(3,5-Dibromopyridin-4-yl)ethanone consists of a pyridine ring with bromine atoms at the 3 and 5 positions, and an ethanone group attached at the 4 position .


Physical And Chemical Properties Analysis

1-(3,5-Dibromopyridin-4-yl)ethanone has a molecular weight of 278.93 . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Mechanochemistry in Pharmaceutical Detoxification

Mechanochemistry has been explored as a potential method for the detoxification of expired pharmaceuticals. In studies involving ibuprofen, mechanochemical treatment led to the degradation of the drug, resulting in products like 1-(4-isobutylphenyl)ethanone and others. This process effectively nullified the pharmaceutical activity and toxicity of ibuprofen, suggesting a potential application for managing expired or unwanted pharmaceuticals (Andini et al., 2012).

2. Molecular Property Analysis and Anti-bacterial Activities

The synthesis and structural analysis of novel compounds, such as 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone, have been instrumental in evaluating their anti-bacterial activities, particularly against strains of Staphylococcus aureus. These studies contribute significantly to the search for new drug candidates, highlighting the importance of molecular property prediction and structure-activity relationship analysis in the development of pharmaceuticals (de Oliveira et al., 2012).

3. Exploration of Biological Activities of Thiazolo-Benzimidazole Derivatives

The synthesis of derivatives like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone has opened up avenues in understanding their biological activities. These compounds have shown significant immunosuppressive and immunostimulatory effects, as well as radical scavenging and cytotoxic activities against various cancer cell lines. This research offers valuable insights into the design of potential therapeutic agents (Abdel‐Aziz et al., 2011).

4. Anticandidal Activity and Cytotoxicity of Tetrazole Derivatives

Studies on tetrazole derivatives such as 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone have revealed their potential as anticandidal agents, demonstrating significant activity against Candida species with minimal cytotoxicity. This research enhances our understanding of the therapeutic potential of tetrazole compounds, especially in the context of treating fungal infections (Kaplancıklı et al., 2014).

5. Molecular Docking and Nonlinear Optical Properties

The study of compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone through molecular docking and analysis of nonlinear optical properties has provided insights into their potential applications in fields like biochemistry and photonics. The analysis of molecular interactions and charge transfer within these compounds contributes to our understanding of their reactivity and potential utility in various scientific and technological fields (Mary et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(3,5-dibromopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHIZDAWKCJKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dibromopyridin-4-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dibromopyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dibromopyridin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dibromopyridin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dibromopyridin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dibromopyridin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dibromopyridin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.